STAT3-IN-14

Description

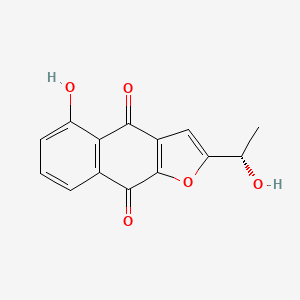

5-Hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione has been reported in Handroanthus impetiginosus with data available.

Properties

CAS No. |

123297-90-5 |

|---|---|

Molecular Formula |

C14H10O5 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

5-hydroxy-2-[(1S)-1-hydroxyethyl]benzo[f][1]benzofuran-4,9-dione |

InChI |

InChI=1S/C14H10O5/c1-6(15)10-5-8-12(17)11-7(3-2-4-9(11)16)13(18)14(8)19-10/h2-6,15-16H,1H3/t6-/m0/s1 |

InChI Key |

XJGFVZBTNKODFQ-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(O1)C(=O)C3=C(C2=O)C(=CC=C3)O)O |

Canonical SMILES |

CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C(=CC=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of STAT3-IN-14: A Technical Guide for Researchers

Disclaimer: The compound "STAT3-IN-14" is used as a representative placeholder throughout this guide. Currently, there is no publicly available information on a specific molecule with this designation. The following guide synthesizes the established principles and methodologies for the discovery, synthesis, and evaluation of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a critical target in oncological and immunological research.

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors. Its persistent activation is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, invasion, and immunosuppression. Consequently, the development of small-molecule inhibitors that directly target STAT3 has become a significant focus in modern drug discovery. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a representative STAT3 inhibitor, herein referred to as this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical development of such agents.

The STAT3 Signaling Pathway

The canonical STAT3 signaling cascade is initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their cognate receptors on the cell surface. This ligand-receptor interaction triggers the activation of associated Janus kinases (JAKs) or intrinsic receptor tyrosine kinases, which in turn phosphorylate STAT3 on a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA response elements in the promoter regions of target genes, thereby modulating the transcription of genes involved in cell cycle progression, apoptosis, and angiogenesis.

Discovery and Lead Optimization

The discovery of this compound is conceptualized through a multi-step process that begins with the identification of a suitable chemical scaffold and progresses through iterative cycles of design, synthesis, and biological testing.

High-Throughput Screening (HTS) and Fragment-Based Screening

Initial efforts to identify novel STAT3 inhibitors often involve high-throughput screening of large chemical libraries. These screens typically employ biochemical assays, such as fluorescence polarization (FP) or surface plasmon resonance (SPR), to identify compounds that disrupt the interaction between the STAT3 SH2 domain and a phosphotyrosine-containing peptide. Alternatively, fragment-based screening can identify smaller, low-affinity compounds that bind to the STAT3 SH2 domain, which can then be elaborated into more potent inhibitors.

Structure-Activity Relationship (SAR) Studies

Once initial hits are identified, a systematic structure-activity relationship (SAR) study is undertaken to optimize their potency, selectivity, and drug-like properties. This involves the synthesis of a series of analogs with modifications to different parts of the chemical scaffold. The biological activity of these analogs is then assessed to determine the impact of each modification.

Synthesis of this compound (A Representative Protocol)

The following is a representative multi-step synthesis for a salicylic acid-based STAT3 inhibitor, a common scaffold for this class of compounds.

Materials and Reagents

-

4-Aminosalicylic acid

-

Boc anhydride (Di-tert-butyl dicarbonate)

-

Potassium hexamethyldisilazide (KHMDS)

-

4-Cyanobenzyl bromide

-

Trifluoroacetic acid (TFA)

-

N-methyl-N-(perfluorophenylsulfonyl)glycine

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Standard laboratory solvents (e.g., THF, DCM, DMF) and reagents for purification (e.g., silica gel for column chromatography).

Synthetic Procedure

-

Protection of the Aniline: 4-Aminosalicylic acid is treated with Boc anhydride in a suitable solvent like tetrahydrofuran (THF) to protect the amino group. This prevents unwanted side reactions in subsequent steps.

-

Alkylation: The Boc-protected intermediate is then deprotonated using a strong base such as KHMDS to form the dianion of the carboxylic acid and phenol. This is followed by the addition of 4-cyanobenzyl bromide to alkylate the phenolic oxygen.

-

Activation of the Glycine Derivative: In a separate reaction, N-methyl-N-(perfluorophenylsulfonyl)glycine is activated by reacting it with a small amount of phosgene or a phosgene equivalent to form the corresponding acid chloride.

-

Deprotection and Amide Coupling: The Boc protecting group on the salicylic acid derivative is removed using trifluoroacetic acid (TFA). The resulting free amine is then coupled with the activated glycine derivative to form the final amide bond.

-

Final Deprotection: The final step involves the removal of the benzyl protecting group via hydrogenolysis using a palladium on carbon catalyst and a hydrogen atmosphere to yield the final product, this compound.

-

Purification: The final compound is purified by column chromatography on silica gel to afford the desired STAT3 inhibitor.

Biological Evaluation

A comprehensive biological evaluation is critical to characterize the potency, selectivity, and mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the biological characterization of a novel STAT3 inhibitor.

Quantitative Data

The following tables summarize representative quantitative data for established STAT3 inhibitors.

Table 1: In Vitro Potency of Representative STAT3 Inhibitors

| Compound | Target | Assay | Ki (nM) | IC50 (µM) | Reference |

| BP-1-102 | STAT3 SH2 Domain | Fluorescence Polarization | 504 | 6.8 (DNA binding) | [1][2][3] |

| S3I-201 | STAT3 SH2 Domain | EMSA | - | 86 (DNA binding) | [4][5] |

| Stattic | STAT3 SH2 Domain | Fluorescence Polarization | - | 5.1 | [6] |

| LLL12 | STAT3 | Cell Viability | - | 0.16 - 3.09 | [7] |

| Cryptotanshinone | STAT3 | Cell-free assay | - | 4.6 | [8] |

Table 2: Cellular Activity of Representative STAT3 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| BP-1-102 | MDA-MB-231 | Breast | ~5 | |

| DU145 | Prostate | ~5 | ||

| S3I-201 | MDA-MB-231 | Breast | ~100 | [4] |

| MDA-MB-468 | Breast | ~100 | [4] | |

| LLL12 | MDA-MB-231 | Breast | 3.09 | [7] |

| PANC-1 | Pancreatic | 0.43 | [7] | |

| U87 | Glioblastoma | 0.82 | [7] | |

| STAT3-IN-1 | HT29 | Colon | 1.82 | [8] |

| MDA-MB-231 | Breast | 2.14 | [8] |

Experimental Protocols

STAT3 Phosphorylation Inhibition Assay (Western Blot)

-

Cell Culture and Treatment: Plate cancer cells with constitutively active STAT3 (e.g., MDA-MB-231, DU145) and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 4-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either vehicle control or this compound for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.

-

Analysis: Analyze the amount of soluble STAT3 in the supernatant by Western blotting or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

The systematic approach outlined in this guide, encompassing rational design, chemical synthesis, and rigorous biological evaluation, is fundamental to the development of potent and selective STAT3 inhibitors like the conceptual this compound. Such inhibitors hold significant promise as targeted therapies for a wide array of cancers and inflammatory diseases characterized by aberrant STAT3 signaling. The methodologies and data presented herein provide a comprehensive framework for researchers dedicated to advancing this critical area of drug discovery.

References

- 1. SAR Table 1, STAT3 Inhibitor SAR Table (Thienopyrimidine Scaffold) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. STAT-3 inhibitors: state of the art and new horizons for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and studies of small molecule STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

STAT3-IN-14: An In-Depth Technical Guide to a Novel STAT3 Phosphorylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a pivotal role in the development and progression of numerous human cancers. Its constitutive phosphorylation leads to the transcription of genes involved in cell proliferation, survival, and angiogenesis. Consequently, the inhibition of STAT3 phosphorylation is a key therapeutic strategy in oncology. This technical guide provides a comprehensive overview of STAT3-IN-14, a novel small molecule inhibitor of STAT3 phosphorylation. We will delve into the STAT3 signaling pathway, the purported mechanism of action of this compound, present available quantitative data, and provide detailed experimental protocols for its characterization.

Introduction to STAT3 Signaling

The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, translocates to the nucleus to regulate gene expression.[1] The activation of STAT3 is a tightly regulated process, primarily initiated by cytokines and growth factors.

The Canonical STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is the most well-understood mechanism of STAT3 activation. It is initiated by the binding of ligands, such as interleukin-6 (IL-6) or epidermal growth factor (EGF), to their corresponding cell surface receptors. This binding event triggers the activation of receptor-associated Janus kinases (JAKs). The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 domain of STAT3. Once recruited to the receptor, STAT3 is itself phosphorylated by JAKs on a critical tyrosine residue, Tyr705.[2] This phosphorylation event is the key activation step, inducing a conformational change that allows two phosphorylated STAT3 monomers to dimerize through reciprocal SH2 domain-phosphotyrosine interactions. The STAT3 dimer then translocates to the nucleus, where it binds to specific DNA response elements in the promoters of target genes, thereby initiating their transcription.[2][3]

A second phosphorylation event at Ser727, mediated by kinases such as MAPK or mTOR, can further enhance the transcriptional activity of STAT3.[3]

This compound: A Novel STAT3 Inhibitor

This compound is a small molecule identified as an inhibitor of STAT3. Information from chemical suppliers indicates that it exerts its effect by inhibiting STAT3 phosphorylation.

Chemical Properties

| Property | Value |

| IUPAC Name | 5-hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione |

| CAS Number | 123297-90-5 |

| Molecular Formula | C14H10O5 |

| Molecular Weight | 258.23 g/mol |

| Appearance | Solid |

Mechanism of Action

According to supplier information, this compound directly binds to the hinge region of the STAT3 protein.[4] While the precise molecular consequences of this binding have not been detailed in peer-reviewed literature, it is proposed to inhibit the phosphorylation of STAT3. By preventing this critical activation step, this compound would consequently block STAT3 dimerization, its translocation to the nucleus, and the subsequent transcription of its target genes.

Quantitative Data

Quantitative data for this compound is limited and primarily available from chemical supplier websites. The following in vitro cytotoxicity data has been reported:

| Cell Line | Cancer Type | IC50 (µM) | Source |

| MDA-MB-231 | Breast Cancer | 0.42 | [5] |

| MCF7 | Breast Cancer | 0.50 | [5] |

Disclaimer: The IC50 values presented are from a chemical supplier and have not been independently verified through peer-reviewed publications.

Experimental Protocols

To characterize the activity of a STAT3 phosphorylation inhibitor such as this compound, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Western Blot for Phospho-STAT3 (Tyr705) Inhibition

This is the most direct method to assess the inhibition of STAT3 phosphorylation.

Objective: To determine the effect of this compound on the phosphorylation of STAT3 at Tyr705 in a cellular context.

Materials:

-

Cancer cell line with constitutively active STAT3 (e.g., DU145, HepG2) or a cell line that can be stimulated to activate STAT3 (e.g., A431 with EGF).

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Cell lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total STAT3.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

-

PVDF membrane, methanol, TBST (Tris-Buffered Saline with Tween-20), blocking buffer (e.g., 5% BSA in TBST).

-

Chemiluminescent substrate (e.g., SuperSignal West Dura).

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO). If using a stimulation model, starve cells and then stimulate with the appropriate ligand (e.g., EGF) in the presence or absence of the inhibitor.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of supplemented lysis buffer. Scrape the cells and transfer the lysate to a microfuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Run the samples on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-STAT3 (Tyr705) antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.

STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Objective: To determine if this compound can inhibit the transcription of STAT3-regulated genes.

Materials:

-

A host cell line (e.g., HEK293).

-

A STAT3 luciferase reporter plasmid (containing STAT3 response elements upstream of a luciferase gene).

-

A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

This compound.

-

A STAT3 activator (e.g., IL-6).

-

Dual-luciferase assay system.

Procedure:

-

Transfection: Co-transfect the host cells with the STAT3 reporter plasmid and the control plasmid.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Stimulation: After a pre-incubation period with the inhibitor, stimulate the cells with a STAT3 activator like IL-6.

-

Lysis and Measurement: After 6-16 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.[6]

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in inhibitor-treated cells to that in stimulated, untreated cells.

STAT3 DNA-Binding Assay

This is an ELISA-based assay to quantify the binding of active STAT3 to its DNA consensus sequence.

Objective: To determine if this compound inhibits the DNA-binding ability of STAT3.

Materials:

-

Nuclear extraction kit.

-

STAT3 Transcription Factor Assay Kit (contains a 96-well plate coated with an oligonucleotide containing the STAT3 response element).

-

Primary antibody against STAT3.

-

HRP-conjugated secondary antibody.

-

Substrate for HRP.

Procedure:

-

Nuclear Extract Preparation: Treat cells with this compound and/or a STAT3 activator. Prepare nuclear extracts from these cells according to the kit's protocol.

-

Binding Reaction: Add the nuclear extracts to the wells of the STAT3-coated plate and incubate to allow STAT3 to bind to the DNA.

-

Detection:

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody against STAT3.

-

Wash and add the HRP-conjugated secondary antibody.

-

Wash and add the developing solution.

-

-

Measurement: Measure the absorbance using a microplate reader. The absorbance is proportional to the amount of STAT3 bound to the DNA.

Conclusion

This compound is a promising novel inhibitor of STAT3 phosphorylation. While publicly available data is currently limited, the information from suppliers suggests a direct binding mechanism to the STAT3 hinge region, leading to the inhibition of its activation. The provided experimental protocols offer a robust framework for researchers to independently validate and further characterize the biological activity of this compound and other potential STAT3 inhibitors. Further investigation is warranted to elucidate its precise molecular interactions and to evaluate its therapeutic potential in preclinical cancer models.

References

- 1. environmental-expert.com [environmental-expert.com]

- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 3. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]

- 4. Cancer Stem Cells (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

- 5. 【5-hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione】5-hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione CAS号:123297-90-5【结构式 性质 活性】-化源网 [chemsrc.com]

- 6. bosterbio.com [bosterbio.com]

Investigating Small-Molecule Binding to the STAT3 Hinge Region: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target for a variety of human cancers and inflammatory diseases due to its central role in tumor progression and immune regulation. While significant efforts have focused on targeting the SH2 and DNA-binding domains of STAT3, the hinge region, which connects the DNA-binding and linker domains, represents an underexplored area for therapeutic intervention. This technical guide provides an in-depth overview of the methodologies used to investigate the binding of small-molecule inhibitors to the STAT3 protein, with a conceptual focus on the hinge region. Due to the limited public information on the specific inhibitor "STAT3-IN-14," this document will utilize data from well-characterized STAT3 inhibitors as illustrative examples to detail the experimental protocols and data presentation required for such investigations.

Introduction to STAT3 and its Hinge Region

STAT3 is a transcription factor that plays a crucial role in numerous cellular processes, including cell growth, proliferation, and apoptosis[1]. The activation of STAT3 is a tightly regulated process initiated by cytokines and growth factors, leading to its phosphorylation, dimerization, and nuclear translocation, where it regulates gene expression[2][3]. The structure of STAT3 comprises several functional domains: an N-terminal domain, a coiled-coil domain, a DNA-binding domain (DBD), a linker domain, an SH2 domain, and a C-terminal transactivation domain[4].

The hinge region , located between the DNA-binding domain and the linker domain, is critical for the conformational flexibility of STAT3, which is necessary for its proper dimerization and DNA binding. Targeting this region with small molecules could potentially disrupt these functions and inhibit STAT3's oncogenic activities.

The STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of ligands, such as interleukin-6 (IL-6), to their cell surface receptors. This binding triggers the activation of associated Janus kinases (JAKs), which then phosphorylate STAT3 at a specific tyrosine residue (Tyr705). Phosphorylated STAT3 monomers then form homodimers via reciprocal SH2 domain-phosphotyrosine interactions. These dimers translocate to the nucleus and bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription[2][4].

Quantitative Analysis of Inhibitor Binding

A critical aspect of characterizing a novel inhibitor is the quantitative determination of its binding affinity for the target protein. This data is essential for comparing the potency of different compounds and for understanding their structure-activity relationships. The following table summarizes key binding parameters for representative STAT3 inhibitors.

| Inhibitor | Target Domain | Assay Method | Binding Affinity (Kd) | IC50 | Reference |

| YY002 | SH2 | Microscale Thermophoresis (MST) | 2.24 ± 0.55 nM | 1-10 nM (luciferase) | [5] |

| WB436B | SH2 | Microscale Thermophoresis (MST) | Not explicitly stated, but potent | ~10-100 nM (viability) | [6] |

| inS3-54 | DNA-Binding | Electrophoretic Mobility Shift Assay (EMSA) | Not applicable | ~20 µM (EMSA) | [7] |

| Stattic | SH2 | Fluorescence Polarization (FP) | Not explicitly stated | 0.29 ± 0.09 µM (viability) | [8] |

Experimental Protocols for Binding Analysis

The following sections detail the methodologies for key experiments used to assess the binding of small molecules to STAT3.

Microscale Thermophoresis (MST)

MST is a powerful technique for quantifying protein-ligand interactions in solution. It measures the directed movement of molecules along a temperature gradient, which is dependent on their size, charge, and solvation shell. Ligand binding induces changes in these properties, which are detected by a fluorescently labeled protein.

Experimental Workflow:

Detailed Protocol (based on[5]):

-

Protein Labeling: Purified STAT3 protein (e.g., STAT3127–722) is fluorescently labeled using a Monolith NT.115 Protein Labeling Kit (NanoTemper Technologies) according to the manufacturer's instructions.

-

Sample Preparation: A constant concentration of the labeled STAT3 (e.g., 50 nM) is incubated with a serial dilution of the inhibitor in MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).

-

Measurement: The samples are loaded into standard treated capillaries and the thermophoresis is measured using a Monolith NT.115 instrument.

-

Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) is determined by fitting the data to a standard binding model.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule inhibitor) to a ligand (e.g., STAT3 protein) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected in real-time.

Experimental Workflow:

Detailed Protocol:

-

Immobilization: Recombinant STAT3 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Binding Analysis: A serial dilution of the inhibitor is injected over the sensor surface at a constant flow rate. The association and dissociation phases are monitored in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the direct binding of a ligand to its target protein in a cellular context. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).

Experimental Workflow:

Detailed Protocol (based on[9]):

-

Cell Treatment: Intact cells are treated with the inhibitor or a vehicle control for a defined period.

-

Heating: The cells are lysed, and the lysates are heated to a range of temperatures.

-

Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the precipitated proteins.

-

Detection: The amount of soluble STAT3 in the supernatant is quantified by Western blotting.

-

Analysis: The relative amount of soluble STAT3 is plotted against temperature. A shift in the melting curve in the presence of the inhibitor indicates direct binding.

Conclusion

The investigation of small-molecule inhibitors targeting the STAT3 hinge region holds significant promise for the development of novel therapeutics. This technical guide has outlined the key experimental approaches for characterizing the binding of such inhibitors. While specific data for "this compound" is not publicly available, the principles and protocols described herein, using examples of other well-studied STAT3 inhibitors, provide a robust framework for the comprehensive evaluation of any new chemical entity targeting STAT3. A multi-faceted approach, combining biophysical, biochemical, and cell-based assays, is crucial for a thorough understanding of the inhibitor's mechanism of action and its therapeutic potential.

References

- 1. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 | Encyclopedia MDPI [encyclopedia.pub]

- 3. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Initial studies on STAT3-IN-14's effect on STAT3-directed transcription

An In-Depth Technical Guide to the Initial Characterization of a Novel STAT3 Inhibitor's Effect on STAT3-Directed Transcription

Disclaimer: Initial searches for a compound specifically named "STAT3-IN-14" did not yield public data or academic publications. This suggests that "this compound" may be a pre-publication internal designation, a novel compound not yet in the public domain, or a misnomer. The following guide is therefore structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the initial studies on a hypothetical novel STAT3 inhibitor's effect on STAT3-directed transcription, in line with the core requirements of the original request.

Introduction: STAT3 as a Therapeutic Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a central role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In response to cytokines and growth factors, STAT3 is activated through phosphorylation, leading to its dimerization, nuclear translocation, and subsequent binding to DNA to regulate gene expression.[1][2]

While transient STAT3 activation is essential for normal physiological functions like wound healing and immune responses, its persistent or constitutive activation is a hallmark of many human cancers and inflammatory diseases.[3][4][5] Aberrantly active STAT3 promotes tumorigenesis by upregulating the expression of genes involved in cell cycle progression (e.g., cyclin D1, c-Myc), survival and anti-apoptosis (e.g., Bcl-2, Bcl-xL, Mcl-1, Survivin), and angiogenesis (e.g., VEGF).[4][6][7] Consequently, the development of direct and indirect STAT3 inhibitors is a major focus of therapeutic research.[8]

This guide outlines the foundational experimental workflow and data presentation for characterizing a novel STAT3 inhibitor, which we will refer to as "Hypothetical-STAT3-Inhibitor" (HSI).

Quantitative Data Presentation

Clear and concise presentation of quantitative data is crucial for evaluating the potency and selectivity of a new inhibitor. The following tables illustrate how to structure such data.

Table 1: In Vitro Biochemical and Cellular Potency of HSI

| Assay Type | Target/Cell Line | Metric | HSI Potency Value |

| Biochemical Assay | Recombinant STAT3 | IC50 | e.g., 50 nM |

| Cell-Based Assay | HCT116 (STAT3-Luc Reporter) | IC50 | e.g., 200 nM |

| DU145 (STAT3-Luc Reporter) | IC50 | e.g., 250 nM | |

| Anti-Proliferative Assay | MDA-MB-231 (Constitutive pSTAT3) | GI50 | e.g., 500 nM |

| A549 (Low pSTAT3) | GI50 | e.g., >10 µM |

IC50 (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. GI50 (Half-maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cellular growth.

Table 2: Downstream Target Gene Expression Analysis via RT-qPCR

| Target Gene | Cell Line | Treatment | Fold Change vs. Vehicle |

| Mcl-1 | MDA-MB-231 | HSI (500 nM, 24h) | e.g., -4.5 |

| Bcl-xL | MDA-MB-231 | HSI (500 nM, 24h) | e.g., -3.8 |

| Cyclin D1 | MDA-MB-231 | HSI (500 nM, 24h) | e.g., -2.9 |

Key Experimental Protocols

Detailed methodologies are essential for reproducibility and interpretation of results.

STAT3 Phosphorylation Assay (Western Blot)

Objective: To determine if HSI inhibits the phosphorylation of STAT3 at Tyrosine 705 (Y705), a critical step for its activation.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells with known constitutive STAT3 activation (e.g., MDA-MB-231, DU145) and allow them to adhere overnight. Treat cells with a dose-range of HSI or vehicle control (e.g., DMSO) for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-STAT3 (Y705) and total STAT3. A loading control like β-actin or GAPDH should also be used.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

STAT3-Dependent Reporter Gene Assay (Luciferase Assay)

Objective: To quantify the effect of HSI on STAT3's transcriptional activity.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or a cancer cell line) with a STAT3-responsive firefly luciferase reporter plasmid (containing multiple STAT3 binding sites upstream of a minimal promoter) and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Treatment: After 24 hours, treat the transfected cells with a dose-range of HSI.

-

Stimulation: After a pre-incubation period with HSI (e.g., 1 hour), stimulate the cells with a STAT3 activator like Interleukin-6 (IL-6) or Oncostatin M for 6-8 hours to induce STAT3-mediated transcription.[9]

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the inhibition relative to the stimulated vehicle control.

Mandatory Visualizations

Canonical STAT3 Signaling Pathway

Caption: Canonical STAT3 signaling pathway and a potential point of direct inhibition.

Experimental Workflow for HSI Characterization

Caption: Workflow for the initial characterization of a novel STAT3 inhibitor.

Logical Flow of STAT3 Transcriptional Inhibition

Caption: Logical flow demonstrating how HSI blocks STAT3-directed transcription.

References

- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 - Wikipedia [en.wikipedia.org]

- 3. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. STAT3 Activation in Glioblastoma: Biochemical and Therapeutic Implications [mdpi.com]

- 7. oatext.com [oatext.com]

- 8. Identification of novel regulators of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]

The Quest for STAT3 Inhibition: A Technical Guide to Natural Product-Derived Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Its persistent activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. While the specific inhibitor "STAT3-IN-14" does not appear to originate from a natural product, the broader field of STAT3 inhibition is rich with compounds derived from nature. This technical guide explores the landscape of natural product-derived STAT3 inhibitors, detailing their mechanisms of action, biological activities, and the experimental protocols used in their evaluation. It also provides a brief overview of synthetic STAT3 inhibitors to offer a comprehensive perspective for researchers in the field.

The STAT3 Signaling Pathway: A Key Therapeutic Target

The STAT3 signaling cascade is a central pathway in cellular communication.[1] Typically, cytokines and growth factors bind to their cell surface receptors, leading to the activation of Janus kinases (JAKs).[1] JAKs then phosphorylate STAT3 at a specific tyrosine residue (Tyr705), prompting its dimerization, nuclear translocation, and subsequent binding to DNA to regulate the transcription of target genes.[1][2] This pathway is tightly regulated in normal cells. However, in many cancers, STAT3 is constitutively activated, driving tumor growth, metastasis, and immunosuppression.[3][4] Therefore, inhibiting this pathway presents a promising strategy for cancer therapy.

The following diagram illustrates the canonical STAT3 signaling pathway and highlights key points of therapeutic intervention.

Natural Products as a Source of STAT3 Inhibitors

Nature has been a prolific source of bioactive compounds, many of which have been developed into life-saving drugs. A diverse array of natural products has been identified as inhibitors of the STAT3 signaling pathway.[5][6][7] These compounds belong to various chemical classes and exert their effects through different mechanisms, including direct binding to the STAT3 protein or inhibition of upstream kinases like JAKs.[7]

Major Classes of Natural Product STAT3 Inhibitors

The following table summarizes some of the major classes of natural product-derived STAT3 inhibitors and provides examples of compounds with their reported biological activities.

| Natural Product Class | Example Compound | Source | Reported IC50/Activity | Mechanism of Action |

| Polyphenols | Curcumin | Curcuma longa | ~5 µM (in various cancer cell lines) | Inhibits STAT3 phosphorylation, primarily by inhibiting upstream kinases like JAK2 and Src. |

| Resveratrol | Grapes, berries | 10-50 µM (in various cancer cell lines) | Inhibits STAT3 activation and nuclear translocation. | |

| Terpenoids | Cucurbitacin I | Cucurbitaceae family | <1 µM (in various cancer cell lines) | Potent inhibitor of JAK2 and STAT3 phosphorylation. |

| Celastrol | Tripterygium wilfordii | ~1-2 µM (in various cancer cell lines) | Inhibits STAT3 phosphorylation and induces apoptosis. | |

| Alkaloids | Berberine | Berberis species | 10-25 µM (in various cancer cell lines) | Suppresses STAT3 activation and its downstream targets. |

| Cryptotanshinone | Salvia miltiorrhiza | ~5 µM (in various cancer cell lines) | Directly binds to the STAT3 SH2 domain, inhibiting its dimerization. | |

| Flavonoids | Apigenin | Parsley, celery | 10-40 µM (in various cancer cell lines) | Inhibits IL-6-induced STAT3 phosphorylation. |

| Luteolin | Celery, broccoli | 5-20 µM (in various cancer cell lines) | Downregulates STAT3 phosphorylation and its target gene expression. |

Synthetic STAT3 Inhibitors: A Complementary Approach

In addition to natural products, significant efforts have been dedicated to the development of synthetic small-molecule inhibitors of STAT3. These compounds are often designed to target specific domains of the STAT3 protein with high affinity and selectivity. The SH2 domain, which is crucial for STAT3 dimerization, is a particularly attractive target for inhibitor design.[3][8]

Several synthetic STAT3 inhibitors, such as S3I-201 and its derivatives, have been developed and have shown promising preclinical activity.[9] More recent strategies have focused on developing PROTACs (Proteolysis-Targeting Chimeras) to induce the degradation of the STAT3 protein.[9]

Experimental Protocols for Evaluating STAT3 Inhibition

The evaluation of potential STAT3 inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.

Western Blot Analysis for STAT3 Phosphorylation

Objective: To determine the effect of a test compound on the phosphorylation of STAT3 at Tyr705.

Protocol:

-

Cell Culture and Treatment: Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound or a vehicle control for a specified period (e.g., 6, 12, or 24 hours).

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Detection: The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To assess the effect of a test compound on the DNA-binding activity of STAT3.

Protocol:

-

Nuclear Extract Preparation: Cells are treated with the test compound as described above. Nuclear extracts are then prepared using a nuclear extraction kit according to the manufacturer's instructions.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the STAT3-specific binding site (e.g., SIE, sis-inducible element) is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The nuclear extracts (e.g., 5-10 µg of protein) are incubated with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding. For competition assays, unlabeled "cold" probe is added to the reaction.

-

Electrophoresis: The protein-DNA complexes are resolved on a non-denaturing polyacrylamide gel.

-

Autoradiography: The gel is dried and exposed to X-ray film to visualize the radioactive bands corresponding to the STAT3-DNA complexes.

Luciferase Reporter Assay

Objective: To measure the effect of a test compound on STAT3-mediated gene transcription.

Protocol:

-

Cell Transfection: Cells are co-transfected with a luciferase reporter plasmid containing multiple copies of a STAT3-responsive element upstream of the luciferase gene and a Renilla luciferase plasmid (for normalization).

-

Compound Treatment: After transfection, the cells are treated with the test compound.

-

Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

The following diagram outlines a typical experimental workflow for screening and characterizing STAT3 inhibitors.

Conclusion and Future Directions

The exploration of natural products has provided a rich pipeline of compounds that effectively modulate the STAT3 signaling pathway. While "this compound" does not appear to be a naturally derived molecule, the principles of natural product drug discovery continue to inspire the development of novel STAT3 inhibitors. The diverse chemical scaffolds and mechanisms of action of these natural compounds offer valuable starting points for medicinal chemistry efforts to generate more potent and selective STAT3 inhibitors. Future research will likely focus on the synergistic effects of combining natural product-derived STAT3 inhibitors with conventional chemotherapies and immunotherapies to overcome drug resistance and improve patient outcomes.

References

- 1. STAT3 - Wikipedia [en.wikipedia.org]

- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Selectivity of inS3-54 for STAT3 Over STAT1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the small molecule inhibitor inS3-54 for Signal Transducer and Activator of Transcription 3 (STAT3) over the closely related STAT1. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the pertinent signaling pathways to provide a comprehensive resource for researchers in oncology and drug discovery. The inhibitor inS3-54, and its optimized analog inS3-54A18, target the DNA-binding domain (DBD) of STAT3, offering a distinct mechanism of action compared to inhibitors targeting the SH2 domain.[1][2][3]

Quantitative Data Summary: inS3-54 and inS3-54A18 Selectivity

The inhibitory activity and selectivity of inS3-54 and its analog inS3-54A18 have been quantified using various biochemical and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, demonstrating the selectivity for STAT3 over STAT1.

| Compound | Assay | Target | IC50 (μM) | Reference |

| inS3-54 | Electrophoretic Mobility Shift Assay (EMSA) | STAT3 | ~20 | [2] |

| STAT1 | >300 | [2] | ||

| Fluorescence Polarization (FP) Assay | STAT3 | 21.3 ± 6.9 | [4] | |

| STAT3-Luciferase Reporter Assay | STAT3 | ~14 | [4] | |

| inS3-54A18 | Fluorescence Polarization (FP) Assay | STAT3 | 126 ± 39.7 | [4] |

| STAT3-Luciferase Reporter Assay | STAT3 | ~11 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments used to determine the selectivity and potency of inS3-54 are provided below. These protocols are synthesized from established methodologies and findings reported in the literature.[5][6][7][8][9][10][11][12][13]

Electrophoretic Mobility Shift Assay (EMSA)

This assay is designed to qualitatively and quantitatively assess the binding of a protein (STAT3 or STAT1) to a specific DNA probe and to determine the inhibitory effect of a compound on this interaction.

Objective: To determine the IC50 value of inS3-54 for the inhibition of STAT3-DNA binding compared to STAT1-DNA binding.

Materials:

-

Nuclear extracts from cells expressing FLAG-tagged STAT3 or STAT1.

-

32P-labeled high-affinity sis-inducible element (hSIE) DNA probe.

-

Unlabeled ("cold") hSIE probe for competition assay.

-

Anti-FLAG antibody for supershift analysis.

-

inS3-54 dissolved in DMSO.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 5% glycerol).

-

Poly(dI-dC) as a non-specific competitor.

-

Native polyacrylamide gel (e.g., 5%).

-

0.5x TBE buffer.

-

Phosphorimager system for visualization and quantification.

Procedure:

-

Binding Reaction Setup: In separate tubes, combine the following components on ice:

-

5 µg of nuclear extract.

-

1 µl of 1 µg/µl poly(dI-dC).

-

2 µl of 5x binding buffer.

-

Varying concentrations of inS3-54 (or DMSO vehicle control).

-

For competition control, add a 50-fold molar excess of unlabeled hSIE probe.

-

For supershift control, add 1 µg of anti-FLAG antibody.

-

Nuclease-free water to a final volume of 9 µl.

-

-

Incubation: Incubate the reaction mixtures at room temperature for 10 minutes to allow for inhibitor binding to the protein.

-

Probe Addition: Add 1 µl of 32P-labeled hSIE probe (approximately 20,000 cpm) to each reaction.

-

Binding Incubation: Incubate the reactions for an additional 20 minutes at room temperature to allow for protein-DNA binding.

-

Gel Electrophoresis:

-

Load the samples onto a pre-run 5% native polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at 150-200V for 1.5-2 hours at 4°C.

-

-

Visualization and Analysis:

-

Dry the gel and expose it to a phosphor screen.

-

Image the screen using a phosphorimager.

-

Quantify the band intensities corresponding to the free probe and the protein-DNA complex.

-

Calculate the percentage of inhibition for each inS3-54 concentration and determine the IC50 value.

-

STAT3-Dependent Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of STAT3 in response to stimulation and the inhibitory effect of a compound.

Objective: To determine the IC50 value of inS3-54 on STAT3-mediated gene transcription.

Materials:

-

HEK293 or other suitable cells.

-

STAT3-responsive luciferase reporter vector (containing STAT3 response elements upstream of a firefly luciferase gene).

-

A control vector with a constitutively expressed Renilla luciferase gene (for normalization).

-

Transfection reagent.

-

Cell culture medium and serum.

-

IL-6 or other STAT3-activating cytokine.

-

inS3-54 dissolved in DMSO.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 3 x 104 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with the STAT3-responsive firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Compound Treatment: Replace the medium with fresh medium containing varying concentrations of inS3-54 or DMSO vehicle control. Incubate for 1-2 hours.

-

Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-6 (e.g., 25 ng/mL) for 6-8 hours. Include an unstimulated control.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.

-

Luminescence Measurement:

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Subsequently, measure the Renilla luciferase activity in the same sample.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of STAT3 activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

-

Determine the percentage of inhibition for each inS3-54 concentration and calculate the IC50 value.

-

Signaling Pathways

The selectivity of a STAT3 inhibitor is critical due to the significant overlap in the activation mechanisms of STAT family members, particularly STAT1 and STAT3. Both are often activated by the same cytokines and growth factors, leading to the potential for off-target effects.[4]

Canonical STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is a central regulator of cell proliferation, survival, and differentiation.[14][15][16] Its aberrant, constitutive activation is a hallmark of many cancers.[17] The pathway is initiated by the binding of cytokines (e.g., IL-6) or growth factors (e.g., EGF) to their respective receptors on the cell surface. This leads to the activation of associated Janus kinases (JAKs) or the intrinsic receptor tyrosine kinases, which in turn phosphorylate STAT3 on a critical tyrosine residue (Tyr705). Phosphorylated STAT3 then forms homodimers, translocates to the nucleus, and binds to specific DNA response elements in the promoters of target genes to regulate their transcription.[17][18]

Canonical STAT1 Signaling Pathway

The STAT1 signaling pathway is crucial for mediating cellular responses to interferons (IFNs) and plays a key role in innate immunity and tumor suppression.[19][20][21] Upon stimulation with IFN-γ, STAT1 is phosphorylated, forms homodimers, and translocates to the nucleus to bind to Gamma-Activated Sequence (GAS) elements, inducing the transcription of IFN-γ-responsive genes.[21] In response to IFN-α/β, STAT1 heterodimerizes with STAT2 and associates with IRF9 to form the ISGF3 complex, which binds to Interferon-Stimulated Response Elements (ISREs).[19][20]

References

- 1. Small-molecule inhibitors targeting the DNA-binding domain of STAT3 suppress tumor growth, metastasis and STAT3 target gene expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Small Molecule Compound Targeting STAT3 DNA-Binding Domain Inhibits Cancer Cell Proliferation, Migration, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. med.upenn.edu [med.upenn.edu]

- 6. pubcompare.ai [pubcompare.ai]

- 7. pubcompare.ai [pubcompare.ai]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. licorbio.com [licorbio.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. STAT1 - Wikipedia [en.wikipedia.org]

Preliminary Research on the Anti-proliferative Effects of STAT3 Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Preliminary searches for a specific compound designated "STAT3-IN-14" did not yield any publicly available data. Therefore, this document serves as a representative technical guide on the anti-proliferative effects of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, using publicly available information on well-characterized STAT3 inhibitors as a surrogate. The data and protocols presented herein are illustrative and should be adapted for the specific inhibitor under investigation.

Introduction to STAT3 and Its Role in Cancer

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In normal cells, STAT3 activation is a transient and tightly regulated process. However, in a wide variety of human cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth and survival.[1][3][4] This aberrant STAT3 signaling has been implicated in tumorigenesis, metastasis, and resistance to therapy, making it an attractive target for cancer drug development.[1][5]

Constitutive STAT3 activation in cancer cells can be driven by various upstream signals, including cytokines like Interleukin-6 (IL-6) and growth factors that activate Janus kinases (JAKs) and other tyrosine kinases.[5] Once activated via phosphorylation, STAT3 dimerizes, translocates to the nucleus, and binds to the promoter regions of its target genes. These target genes include key regulators of the cell cycle (e.g., Cyclin D1, c-Myc) and inhibitors of apoptosis (e.g., Bcl-xL, Mcl-1, and Survivin).[1][3] By upregulating these genes, activated STAT3 provides cancer cells with a significant survival and proliferative advantage.

Quantitative Data on the Anti-proliferative Effects of STAT3 Inhibitors

The anti-proliferative activity of STAT3 inhibitors is typically quantified by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of an inhibitor that is required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes representative IC50 values for several known STAT3 inhibitors across different cancer cell lines.

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |

| Stattic | MDA-MB-231 | Breast Cancer | 5.1 | [6] |

| Stattic | U266 | Multiple Myeloma | 4.2 | [6] |

| S3I-201 | MDA-MB-231 | Breast Cancer | 8.6 | |

| LLL12 | MDA-MB-231 | Breast Cancer | 0.27 | |

| LLL12 | PANC-1 | Pancreatic Cancer | 0.16 | |

| BP-1-102 | REH | B-lineage acute lymphoblastic leukemia | ~2.5 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative protocols for key experiments used to evaluate the anti-proliferative effects of STAT3 inhibitors.

Cell Culture

-

Cell Lines: Select appropriate cancer cell lines with known constitutive STAT3 activation (e.g., MDA-MB-231 for breast cancer, U266 for multiple myeloma).

-

Culture Medium: Maintain cells in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with various concentrations of the STAT3 inhibitor (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

Western blotting is used to detect the levels of specific proteins, such as phosphorylated STAT3 (p-STAT3) and total STAT3, to confirm the inhibitor's mechanism of action.

-

Cell Lysis: Treat cells with the STAT3 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay

This assay assesses the long-term effect of an inhibitor on the ability of single cells to grow into colonies.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Inhibitor Treatment: Treat the cells with the STAT3 inhibitor at various concentrations.

-

Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain them with crystal violet.

-

Quantification: Count the number of colonies (typically those with >50 cells) and analyze the dose-dependent effect of the inhibitor.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs.

Caption: Canonical STAT3 signaling pathway and the inhibitory mechanism of a STAT3 inhibitor.

Caption: Workflow for evaluating the anti-proliferative effects of a STAT3 inhibitor.

Conclusion

The constitutive activation of the STAT3 signaling pathway is a key driver of proliferation and survival in many cancers.[1][3][4] This makes STAT3 a compelling target for the development of novel anticancer therapies. Preliminary research on STAT3 inhibitors has demonstrated their potential to suppress the growth of cancer cells by inhibiting STAT3 phosphorylation and downstream gene transcription. The technical guide presented here outlines the fundamental methodologies and data analysis required for the initial characterization of a novel STAT3 inhibitor. Further in-depth studies, including in vivo efficacy and toxicity assessments, are necessary to fully evaluate the therapeutic potential of any new STAT3-targeting compound.

References

- 1. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 in Cancer—Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stat3 activation is required for cell proliferation and tumorigenesis but not for cell viability in cutaneous squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of STAT3 SH2 Domain-Inhibitor Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific compound "STAT3-IN-14" is not documented. This guide will therefore utilize the well-characterized STAT3 inhibitor, S3I-201, and its analog, S3I-201.1066, as representative examples to illustrate the principles and methodologies of in silico modeling of STAT3 SH2 domain interactions.

Introduction: STAT3 as a Therapeutic Target

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial protein involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis.[1] The STAT3 signaling pathway is a central regulatory network for these functions.[1] Dysregulation and persistent activation of the STAT3 pathway have been implicated in various diseases, most notably in cancer, where it contributes to tumor progression, metastasis, and drug resistance. This makes STAT3 an attractive target for therapeutic intervention.

The Src Homology 2 (SH2) domain is a critical component of the STAT3 protein. It is responsible for the dimerization of STAT3 monomers upon phosphorylation, a key step for its activation and subsequent translocation to the nucleus to act as a transcription factor.[2] Consequently, the SH2 domain has become a primary target for the development of small-molecule inhibitors that can disrupt STAT3 dimerization and block its downstream signaling.

This technical guide provides an in-depth overview of the in silico modeling of the interaction between small-molecule inhibitors and the STAT3 SH2 domain, using S3I-201 and its more potent analog S3I-201.1066 as case studies. It covers the underlying signaling pathway, methodologies for computational modeling and experimental validation, and quantitative data on inhibitor performance.

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding cell surface receptors. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the receptor tails. These phosphotyrosine sites serve as docking stations for the SH2 domain of STAT3. Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers through reciprocal SH2 domain-phosphotyrosine interactions. The activated STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

References

Methodological & Application

Protocol for a STAT3 Inhibitor: Application Notes for STAT3-IN-14 (LLL12) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of STAT3-IN-14, also known as LLL12, a potent and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) for in vitro cell culture experiments. This document includes detailed protocols for assessing its biological activity, quantitative data from various cancer cell lines, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in numerous cellular processes, including cell growth, differentiation, survival, and immune responses.[1] Dysregulation and constitutive activation of the STAT3 signaling pathway are frequently observed in a wide range of human cancers, contributing to tumor progression, metastasis, and drug resistance.[1][2][3] this compound (LLL12) is a cell-permeable, non-peptide small molecule that directly targets STAT3. It functions by binding to the phosphoryl Tyr705 (pTyr705) binding site of the STAT3 monomer, thereby inhibiting its phosphorylation, subsequent dimerization, nuclear translocation, and DNA binding activities.[2][4][5] This targeted inhibition of the STAT3 signaling cascade leads to the downregulation of STAT3 downstream target genes, resulting in suppressed cell proliferation, induction of apoptosis, and inhibition of cell migration in cancer cells with activated STAT3.[4][6][7]

Biochemical Properties

| Property | Description |

| Chemical Name | LLL12 |

| Synonyms | This compound, STAT3 Inhibitor XIV |

| Mechanism of Action | A cell-permeable hydroxyanthraquinone compound that acts as a selective and reversible inhibitor of STAT3 signaling by directly binding to the phosphoryl Tyr705 binding site of the STAT3 monomer.[2] |

| Molecular Target | STAT3 |

| Downstream Effects | Blocks STAT3 phosphorylation, nuclear localization, and DNA binding, leading to the downregulation of target genes such as c-myc, cyclin D1, survivin, Bcl-2, and Bcl-xL.[2][7] |

| Cellular Response | Induces apoptosis, inhibits cell proliferation and colony formation, and suppresses cell migration in cancer cells with constitutively active STAT3.[4][6][7] |

Reconstitution and Storage

Proper handling and storage of this compound (LLL12) are crucial for maintaining its activity.

| Parameter | Recommendation |

| Reconstitution | Dissolve in sterile dimethyl sulfoxide (DMSO) to create a stock solution of 20 mM.[2] |

| Storage of Stock | Aliquot the stock solution and store at -20°C for up to 6 months or -80°C for extended stability.[2][8] |

| Working Solutions | Prepare fresh dilutions from the stock solution in the appropriate cell culture medium for each experiment. |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation. |

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound (LLL12).

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound (LLL12) stock solution (20 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[2][5] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with the equivalent concentration of DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[2][5][9]

-

MTT Addition: Add 20-25 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[2][9]

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][10]

-

Absorbance Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value.

Quantitative Data: IC50 Values for this compound (LLL12) in Various Cancer Cell Lines (72h treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | ~5.0 |

| A2780 | Ovarian Cancer | 0.25 - 1.0 |

| CAOV3 | Ovarian Cancer | 1.0 - 2.5 |

| SKOV3 | Ovarian Cancer | 1.0 - 2.5 |

| OVCAR5 | Ovarian Cancer | 0.25 - 1.0 |

| U266 | Multiple Myeloma | ~0.49 |

| ARH-77 | Multiple Myeloma | ~1.96 |

| Daoy | Medulloblastoma | ~2.5 |

| UW288-1 | Medulloblastoma | ~1.07 |

| U87 | Glioblastoma | ~3.5 |

| SNU387 | Hepatocellular Carcinoma | ~2.5 |

| SNU398 | Hepatocellular Carcinoma | ~2.0 |

| SNU449 | Hepatocellular Carcinoma | ~3.0 |

| Hep3B | Hepatocellular Carcinoma | ~4.5 |

Western Blot Analysis for STAT3 Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of STAT3 at Tyr705.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well or 10 cm culture plates

-

This compound (LLL12) stock solution (20 mM in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.25 µM to 5 µM) or DMSO for a specified time (e.g., 2, 4, or 24 hours).[2][11]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[7]

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.

-

Stripping and Reprobing: To assess total STAT3 and a loading control, the membrane can be stripped and reprobed with the respective primary antibodies.

Apoptosis Assay (Annexin V/PI Staining)

This protocol utilizes flow cytometry to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

This compound (LLL12) stock solution (20 mM in DMSO)

-

Annexin V-APC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-